molecular formula C11H15NO2 B183608 N-(4-Propoxyphenyl)acetamide CAS No. 20367-32-2

N-(4-Propoxyphenyl)acetamide

Cat. No.: B183608
CAS No.: 20367-32-2
M. Wt: 193.24 g/mol
InChI Key: WDRXFPOGKSGHFM-UHFFFAOYSA-N
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Description

N-(4-Propoxyphenyl)acetamide is an acetamide derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the para position of the phenyl ring. The propoxy group, an electron-donating alkoxy chain, influences lipophilicity and electronic properties, which may modulate biological interactions compared to other substituents .

Properties

IUPAC Name

N-(4-propoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRXFPOGKSGHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066601
Record name Acetamide, N-(4-propoxyphenyl)-
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20367-32-2
Record name N-(4-Propoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20367-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name O-Propyl acetaminophen
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Record name Acetamide, N-(4-propoxyphenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(4-propoxyphenyl)-
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Record name N-(4-propoxyphenyl)acetamide
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Preparation Methods

Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone method for introducing alkoxy groups into aromatic systems. For N-(4-Propoxyphenyl)acetamide, this approach typically begins with 4-nitrophenol as the starting material. The hydroxyl group is deprotonated using a strong base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), followed by reaction with propyl bromide (C₃H₇Br) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 6–12 hours . This yields 4-propoxy nitrobenzene, which is subsequently reduced to 4-propoxyaniline via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl). The final acetylation step employs acetic anhydride ((CH₃CO)₂O) in anhydrous conditions to produce the target compound.

Key Reaction Conditions :

ParameterValue/Range
BaseK₂CO₃ (2.5 equiv)
Alkylating AgentPropyl bromide
Temperature80–100°C
Reaction Time6–12 hours
Reduction MethodH₂/Pd-C (1 atm)
Acetylation ReagentAcetic anhydride

This method achieves moderate yields (60–75%) but requires careful control over nitro group reduction to avoid over-hydrogenation or side reactions.

Direct Alkylation of 4-Aminophenol

An alternative pathway involves direct alkylation of 4-aminophenol. However, the nucleophilic amine group necessitates protection to prevent undesired side reactions. The amine is first acetylated using acetic anhydride in aqueous NaOH at 0–5°C, forming N-(4-hydroxyphenyl)acetamide . The hydroxyl group is then converted to a better leaving group, such as a tosylate (via reaction with p-toluenesulfonyl chloride, TsCl), enabling nucleophilic substitution with sodium propoxide (NaOC₃H₇). Deprotection under acidic conditions (HCl/EtOH) regenerates the amine, which is re-acetylated to yield the final product.

Advantages :

  • Avoids nitro group intermediates.

  • Higher functional group tolerance due to amine protection.

Limitations :

  • Multi-step synthesis reduces overall yield (50–65%).

  • Tosylation requires anhydrous conditions and precise stoichiometry.

This method prioritizes early introduction of the propoxy group. 4-Nitrophenol undergoes propoxylation as described in Section 1, followed by nitro reduction to 4-propoxyaniline. The amine is then acetylated under mild conditions (acetic anhydride, pyridine catalyst) at room temperature for 2–4 hours. This route is favored for its simplicity and compatibility with large-scale production, though yields are sensitive to the purity of the nitro reduction step.

Optimization Insights :

  • Catalytic hydrogenation (Pd/C, H₂) achieves >90% reduction efficiency.

  • Excess acetic anhydride (1.2 equiv) ensures complete acetylation.

Industrial Production Techniques

Industrial synthesis of this compound emphasizes cost-effectiveness and scalability. Continuous flow reactors are employed for propoxylation and acetylation steps, minimizing batch-to-batch variability. For example, a tandem system combines Williamson ether synthesis (residence time: 30 minutes) with inline hydrogenation (H₂ gas, 10 bar) and acetylation modules. This approach boosts throughput by 40% compared to batch processing .

Scale-Up Challenges :

  • Catalyst recycling in hydrogenation steps.

  • Solvent recovery for DMF or THF.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Williamson Synthesis60–7595–98HighModerate
Direct Alkylation50–6590–95LowHigh
Nitro Reduction Route70–8097–99HighLow

The nitro reduction route is optimal for industrial applications due to its balance of yield and scalability, whereas the direct alkylation method suits small-scale research requiring minimal nitro intermediates.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield 4-propoxyphenylamine and acetic acid.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsProductsNotes
Acidic HydrolysisHCl (6M), reflux, 12 h4-Propoxyphenylamine + Acetic AcidPartial decomposition observed at higher temperatures
Basic HydrolysisNaOH (10%), 80°C, 8 h4-Propoxyphenylamine + AcetateHigher yields under basic conditions due to stabilized intermediates

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s reactivity is influenced by the electron-donating propoxy group (-OCH2CH2CH3) and the electron-withdrawing acetamide (-NHCOCH3). The propoxy group directs incoming electrophiles to the ortho and para positions relative to itself, while the acetamide group deactivates the ring, favoring milder reaction conditions.

Table 2: EAS Reactions and Regioselectivity

Reaction TypeReagentsMajor Product(s)RegioselectivityYield
NitrationHNO3/H2SO4, 0–5°C3-Nitro-N-(4-propoxyphenyl)acetamideMeta to acetamide group~45%*
SulfonationH2SO4 (fuming), 50°C3-Sulfo-N-(4-propoxyphenyl)acetamideMeta to acetamide group~35%*
HalogenationCl2/FeCl3, RT3-Chloro-N-(4-propoxyphenyl)acetamideMeta to acetamide group~50%*

*Yields inferred from analogous acetamide derivatives .

N-Alkylation/Acylation

The amide nitrogen can participate in alkylation or acylation reactions under specific conditions:

  • Alkylation : Reaction with alkyl halides (e.g., CH3I) in the presence of a base (e.g., NaH) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acyl intermediates, though steric hindrance from the propoxy group may limit reactivity .

Propoxy Group Cleavage

The ether linkage in the propoxy group can be cleaved using strong acids (e.g., HBr/HOAc) or Lewis acids (e.g., BBr3), producing 4-hydroxyphenylacetamide and propyl bromide .

Reductive Reactions

Catalytic hydrogenation (H2/Pd-C) reduces the acetamide to N-(4-propoxyphenyl)ethylamine, though this reaction is rarely employed due to competing reduction of the aromatic ring under harsh conditions .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing toxic fumes (CO, NOx) .

  • Photoreactivity : The propoxy group may undergo photooxidation under UV light, forming quinone-like structures .

Scientific Research Applications

Medicinal Chemistry

N-(4-Propoxyphenyl)acetamide is primarily investigated for its pharmacological properties. It has been studied for its potential therapeutic effects on various neurological and psychiatric disorders.

Therapeutic Applications

  • Neuropsychiatric Disorders : Research indicates that compounds similar to this compound may influence serotonergic receptor activity, which is beneficial in treating conditions such as schizophrenia, depression, and anxiety disorders .
  • Pain Management : The compound has been explored for its analgesic properties, potentially offering new avenues for pain relief therapies .

Biological Research

In biological contexts, this compound is studied for its interactions with biomolecules and its mechanism of action.

Case Studies

  • A study involving the binding affinity of various ligands to dopamine receptors showed that compounds like this compound could exhibit selective binding profiles, suggesting their potential as targeted therapies in neuropharmacology .

Industrial Applications

This compound also finds utility in the production of specialty chemicals.

Synthesis and Production

  • The compound serves as an intermediate in the synthesis of more complex organic compounds, which are essential in various industrial applications. Its unique structure allows for modifications that can lead to diverse chemical products.

Mechanism of Action

The mechanism of action of N-(4-Propoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Substituent Effects on Pharmacological Activity

Analgesic Activity
  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibited superior analgesic activity to paracetamol, attributed to the sulfonamide-piperazine moiety enhancing target engagement .
  • However, increased lipophilicity could improve blood-brain barrier penetration .
Anti-Cancer Activity
  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) : Demonstrated potent activity against HCT-1, MCF-7, and PC-3 cancer cells via quinazoline-sulfonyl interactions .
  • N-(4-Propoxyphenyl)acetamide : The propoxy group’s longer chain may enhance membrane permeability but lacks the quinazoline-sulfonyl pharmacophore critical for kinase inhibition. Activity may depend on alternative pathways, such as apoptosis induction .
Antimicrobial Activity
  • Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide) : Showed gram-positive bacterial inhibition via sulfonyl-thiazole interactions .
  • This compound : The absence of sulfonyl or heterocyclic groups limits direct antimicrobial mechanisms. However, its lipophilicity may disrupt microbial membranes at higher concentrations .

Physicochemical and Structural Comparisons

Electronic and Steric Effects
  • N-(4-Nitrophenyl)acetamide (B1): The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the acetamide carbonyl, which may enhance electrophilic reactivity .
  • This compound : The propoxy group donates electrons via resonance, increasing electron density on the phenyl ring. This may stabilize the molecule but reduce reactivity in electrophilic environments .
Lipophilicity and Solubility
Compound Substituent logP* (Predicted) Key Property Impact
This compound -OCH₂CH₂CH₃ ~2.1 High lipophilicity, moderate water solubility
N-(4-Methoxyphenyl)acetamide -OCH₃ ~1.5 Lower lipophilicity, better solubility
N-(4-Chlorophenyl)acetamide -Cl ~2.3 High lipophilicity, poor solubility
Compound 35 (sulfonamide) -SO₂-piperazine ~1.8 Polar sulfonamide enhances solubility

*Predicted using fragment-based methods.

Structural-Activity Relationships (SAR)

  • Para-Substitution : Critical for target binding. Sulfonamide and quinazoline groups (e.g., compounds 35, 38) enable hydrogen bonding and hydrophobic interactions with enzymes or receptors .
  • Alkoxy Chains : Longer chains (e.g., propoxy vs. methoxy) increase lipophilicity but may reduce solubility. Propoxy’s flexibility could allow better accommodation in hydrophobic pockets .
  • Heterocyclic Moieties: Pyridazinone () or benzo[d]thiazole () groups enhance specificity for targets like FPR2 or microbial enzymes, which propoxy lacks .

Biological Activity

N-(4-Propoxyphenyl)acetamide, a compound with notable structural characteristics, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a propoxy group attached to a phenyl ring, which is further linked to an acetamide moiety. The molecular formula is C12H17NO2C_{12}H_{17}NO_2, and it exhibits a molecular weight of approximately 205.27 g/mol. This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may undergo biotransformation within the body, leading to the formation of reactive intermediates that can modulate enzymatic activity or receptor function.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Modulation : It may interact with receptors related to neurotransmission or inflammatory responses, potentially influencing physiological outcomes.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Activity : Studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : Preliminary findings indicate potential analgesic effects, similar to those observed in other acetamide derivatives.
  • Antimicrobial Properties : Some investigations have hinted at antimicrobial activity against specific bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-alpha production
AnalgesicPain relief in animal models
AntimicrobialActivity against E. coli

Case Study: Anti-inflammatory Effects

A study conducted by researchers examined the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results demonstrated a significant reduction in edema and pro-inflammatory markers when administered at specific dosages compared to control groups.

Case Study: Analgesic Activity

In a controlled trial involving rodents, this compound was tested for its analgesic properties using the formalin test. Results indicated a marked decrease in pain response, suggesting that the compound may act through central nervous system pathways similar to traditional analgesics.

Comparison with Related Compounds

This compound shares structural similarities with other acetamides that exhibit biological activities. For instance:

  • N-(4-Methoxyphenyl)acetamide : Exhibits similar analgesic properties but with different efficacy profiles.
  • N-(2-Nitro-4-propoxyphenyl)acetamide : Shows distinct enzyme inhibition capabilities due to the presence of a nitro group.

Q & A

Q. Table 1: Synthesis Parameters and Yields

ParameterValue/DescriptionSource
Reactants4-hydroxyacetanilide, propyl bromide
CatalystK₂CO₃
SolventAcetone
Reaction Time48 hours
Yield60%

(Basic) What analytical techniques are critical for verifying the chemical structure and purity of this compound?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • Elemental Analysis : Matches experimental and theoretical values for C, H, and N (e.g., C: 68.40% observed vs. 68.37% calculated) .
  • Melting Point : A sharp range (107–108°C) indicates purity .
  • Spectroscopy :
    • IR : Confirms acetamide C=O stretch (~1650 cm⁻¹) and aromatic C-O-C (propoxy group, ~1250 cm⁻¹) .
    • ¹H NMR : Signals for propoxy (-OCH₂CH₂CH₃) and acetamide (-NHCOCH₃) groups .

(Basic) What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First Aid : For accidental exposure, rinse with water and consult a physician. Safety data sheets (SDS) for structurally similar compounds (e.g., N-(4-Methoxyphenyl)acetamide) recommend avoiding dust formation and storing in airtight containers .

(Advanced) How can researchers employ crystallographic data to elucidate the molecular conformation of this compound and its derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural insights. For example, related acetamide derivatives (e.g., N-(4-Hydroxy-2-nitrophenyl)acetamide) were analyzed in a monoclinic system (space group C2/c), revealing bond angles, torsion angles, and hydrogen-bonding networks . Key steps include:

  • Crystallization : Slow evaporation of saturated solutions in solvents like ethanol.
  • Data Collection : High-resolution diffraction at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Software suites (e.g., SHELX) refine crystal parameters (unit cell dimensions, occupancy) .

(Advanced) What experimental approaches are used to investigate the structure-activity relationship (SAR) of this compound in antimicrobial studies?

Methodological Answer:
SAR studies involve systematic substitution of functional groups (e.g., propoxy vs. methoxy) and evaluation of bioactivity. A protocol might include:

  • Derivative Synthesis : Alkyl/acyl modifications (e.g., N-(4-Methoxyphenyl)acetamide vs. N-(3-Chloro-4-methoxyphenyl)acetamide) .
  • In Vitro Assays : Testing against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution (MIC determination) .
  • Data Correlation : Linking substituent electronegativity (e.g., chloro groups) to enhanced antibacterial potency via statistical models .

(Advanced) How should discrepancies in spectroscopic or elemental analysis data be systematically addressed during compound characterization?

Methodological Answer:

  • Cross-Validation : Use complementary techniques (e.g., LC-MS to confirm NMR assignments).
  • Replication : Repeat synthesis and analysis to rule out procedural errors.
  • Reference Standards : Compare with published data for analogous compounds (e.g., N-(4-Hydroxyphenyl)acetamide in paracetamol studies) .
  • Error Analysis : Quantify instrument precision (e.g., ±0.1°C for melting points) and recalibrate equipment if deviations exceed thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Propoxyphenyl)acetamide
Reactant of Route 2
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N-(4-Propoxyphenyl)acetamide

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